N-[(6-oxo-1H-pyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
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Overview
Description
N-[(6-oxo-1H-pyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a complex organic compound that features a pyrimidine ring, an oxadiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-oxo-1H-pyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and oxadiazole intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(6-oxo-1H-pyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(6-oxo-1H-pyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(6-oxo-1H-pyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-oxo-1H-pyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
- N-[(6-oxo-1H-pyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-triazol-5-yl)benzamide
Uniqueness
N-[(6-oxo-1H-pyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(6-oxo-1H-pyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c26-17-10-14(22-12-23-17)11-21-19(27)15-8-4-5-9-16(15)20-24-18(25-28-20)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,21,27)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIAYOXKWKHXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4=CC(=O)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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